((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate
Brand Name: Vulcanchem
CAS No.: 28831-55-2
VCID: VC17544503
InChI: InChI=1S/2C6H11N7.H2O4S/c2*1-3-2-4(11-6(9)10-3)12-13-5(7)8;1-5(2,3)4/h2*2H,1H3,(H4,7,8,13)(H3,9,10,11,12);(H2,1,2,3,4)
SMILES:
Molecular Formula: C12H24N14O4S
Molecular Weight: 460.48 g/mol

((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate

CAS No.: 28831-55-2

Cat. No.: VC17544503

Molecular Formula: C12H24N14O4S

Molecular Weight: 460.48 g/mol

* For research use only. Not for human or veterinary use.

((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate - 28831-55-2

Specification

CAS No. 28831-55-2
Molecular Formula C12H24N14O4S
Molecular Weight 460.48 g/mol
IUPAC Name 2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid
Standard InChI InChI=1S/2C6H11N7.H2O4S/c2*1-3-2-4(11-6(9)10-3)12-13-5(7)8;1-5(2,3)4/h2*2H,1H3,(H4,7,8,13)(H3,9,10,11,12);(H2,1,2,3,4)
Standard InChI Key BFNGOYHEQSLYMP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N)NN=C(N)N.CC1=CC(=NC(=N1)N)NN=C(N)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₂₄N₁₄O₄S, with a molecular weight of 460.48 g/mol. Its IUPAC name, 2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid, reflects the integration of a pyrimidine ring substituted with amino and methyl groups, linked to a guanidine moiety via an amino bridge, and stabilized by a sulfate counterion.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number28831-55-2
Molecular FormulaC₁₂H₂₄N₁₄O₄S
Molecular Weight460.48 g/mol
IUPAC Name2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine;sulfuric acid
Canonical SMILESCC1=CC(=NC(=N1)N)NN=C(N)N.CC1=CC(=NC(=N1)N)NN=C(N)N.OS(=O)(=O)O
PubChem CID206869

Structural Analysis

The pyrimidine ring’s 2-amino and 6-methyl substituents enhance electron density, facilitating nucleophilic interactions. The guanidine group, a strong base with resonance-stabilized charge distribution, contributes to hydrogen bonding and ionic interactions, critical for binding biological targets. X-ray crystallography of related compounds confirms planar pyrimidine rings and non-covalent sulfate interactions, suggesting similar structural behavior in this derivative .

Synthesis and Production

Reaction Pathways

Synthesis typically begins with 2-amino-4,6-dichloropyrimidine, which undergoes nucleophilic substitution with guanidine under basic conditions. The sulfate counterion is introduced via acid-base neutralization, yielding the final product. Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and purity.

Representative Reaction:

2-Amino-4,6-dichloropyrimidine+2GuanidineBaseIntermediateH2SO4((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate\text{2-Amino-4,6-dichloropyrimidine} + 2 \text{Guanidine} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{H}_2\text{SO}_4} \text{((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate}

Purification and Characterization

Post-synthesis, column chromatography or recrystallization isolates the compound, with purity verified via HPLC. Spectroscopic techniques (IR, NMR) confirm functional groups, while mass spectrometry (HRMS) validates molecular weight .

Biological Activity and Mechanism of Action

Enzyme Interactions

The guanidine group’s ability to mimic transition states may inhibit enzymes like kinases or proteases. For example, triazine-guanidine hybrids disrupt MDM2-p53 interactions, though this compound’s exact targets remain uncharacterized .

Applications in Medicine and Industry

Therapeutic Prospects

Preliminary data suggest utility in:

  • Oncology: Modulating cell cycle checkpoints and apoptosis pathways .

  • Antimicrobials: Disrupting bacterial nucleic acid synthesis via guanidine-DNA interactions.

  • Agriculture: As a precursor for herbicides targeting plant pyrimidine metabolism.

Industrial Use

The compound’s electron-rich structure facilitates catalysis in organic synthesis, particularly in Knoevenagel condensations or Suzuki couplings.

Limitations and Future Directions

Stability Challenges

Instability under physiological pH and temperature limits in vivo applications. Degradation studies indicate hydrolysis of the guanidine-sulfate bond at pH < 5, necessitating formulation improvements.

Optimization Strategies

  • Structural Modifications: Introducing electron-withdrawing groups to enhance stability.

  • Nanocarrier Encapsulation: Liposomal delivery systems to protect the compound during circulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator